molecular formula C13H17NO4 B7987327 Methyl 3-(cbz-amino)butanoate CAS No. 112121-71-8

Methyl 3-(cbz-amino)butanoate

Cat. No.: B7987327
CAS No.: 112121-71-8
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-UHFFFAOYSA-N
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Description

Methyl 3-(cbz-amino)butanoate is a chemical compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cbz-amino)butanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminobutanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(cbz-amino)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cbz-amino)butanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis. Upon removal, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(cbz-amino)butanoate is unique due to its specific protective group, which provides stability during synthetic processes and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462715
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112121-71-8
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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